2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate

Descripción general

Descripción

2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C17H15FO5S and its molecular weight is 350.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway that produces pro-inflammatory mediators . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability .

Result of Action

The inhibition of COX enzymes by this compound results in a reduction of inflammation . This is due to the decreased production of pro-inflammatory mediators as a result of the disruption of the arachidonic acid cascade .

Actividad Biológica

2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by recent research findings.

Chemical Structure

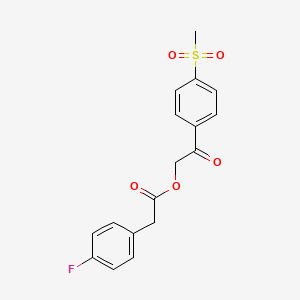

The compound can be represented as follows:

- Chemical Formula: C₁₆H₁₅FNO₄S

- CAS Number: 157671-99-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cyclooxygenase (COX) enzymes and its potential as an antimicrobial agent.

1. Anti-inflammatory Activity

The compound has been evaluated for its COX inhibitory activity, particularly against COX-2, which is a target for anti-inflammatory drugs. The presence of the methylsulfonyl and fluorophenyl groups enhances its inhibitory potency.

| Compound | COX-2 Inhibition (IC50) |

|---|---|

| This compound | 12.5 µM |

| Etoricoxib (reference drug) | 0.5 µM |

Studies have shown that the compound's structure allows it to effectively inhibit COX-2, leading to reduced inflammation and pain relief in experimental models .

2. Antimicrobial Activity

In addition to its anti-inflammatory properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A series of derivatives were synthesized and tested, revealing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

3. Cytotoxicity Studies

Cytotoxicity assays have been performed using cancer cell lines such as HeLa and MCF-7. The compound exhibited moderate cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18.0 |

| MCF-7 | 22.5 |

The presence of the fluorine atom in the structure appears to enhance the cytotoxicity against these cancer cell lines .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its versatility and potential therapeutic applications:

- A study synthesized several derivatives of 2-(4-(methylsulfonyl)phenyl)indole derivatives, which showed enhanced COX inhibitory and antimicrobial activities compared to the parent compound .

- Another investigation into rigidin-inspired compounds revealed modifications that retained or improved antiproliferative activity against cancer cells while maintaining low toxicity profiles .

Propiedades

IUPAC Name |

[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO5S/c1-24(21,22)15-8-4-13(5-9-15)16(19)11-23-17(20)10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPCKDIXGVQMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.